2-Amino-2-((4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol
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Overview
Description
The compound “US9181182, 34” is a mechanism-based inhibitor of lysine-specific demethylase LSD1 (also known as KDM1A). This enzyme plays a crucial role in the regulation of gene expression by demethylating lysine residues on histone proteins. The inhibition of LSD1 has been linked to potential therapeutic applications in cancer treatment, as it can affect the expression of genes involved in cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9181182, 34” involves the incorporation of a cyclopropylamine group, which covalently modifies the flavin adenine dinucleotide (FAD) co-factor of LSD1. The synthetic route typically includes the following steps:
Formation of the cyclopropylamine group: This step involves the reaction of a suitable precursor with a cyclopropylamine reagent under controlled conditions.
Coupling with the core structure: The cyclopropylamine group is then coupled with the core structure of the compound through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
The industrial production of “US9181182, 34” follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated flow chemistry techniques to enhance the efficiency and yield of the synthesis. The process is carefully monitored to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
“US9181182, 34” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various analogs and derivatives of “US9181182, 34”, which can have different biological activities and properties .
Scientific Research Applications
“US9181182, 34” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on gene expression.
Biology: Investigated for its role in regulating cellular processes such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1
Mechanism of Action
The mechanism of action of “US9181182, 34” involves the covalent modification of the FAD co-factor of LSD1. This modification inhibits the enzyme’s ability to demethylate lysine residues on histone proteins, leading to changes in gene expression. The molecular targets of the compound include the active site of LSD1 and the associated histone proteins. The pathways involved in its action include the regulation of gene expression and the modulation of cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: Another inhibitor of LSD1, but with a different mechanism of action.
MAOs (Monoamine Oxidases): Enzymes that are also inhibited by compounds similar to "US9181182, 34".
Uniqueness
“US9181182, 34” is unique in its specific mechanism-based inhibition of LSD1 through the covalent modification of the FAD co-factor. This distinguishes it from other inhibitors that may act through different mechanisms or target other enzymes .
Properties
Molecular Formula |
C24H30N4O5 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-amino-2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C24H30N4O5/c1-3-31-20-9-8-16(12-21(20)32-4-2)23-26-22(27-33-23)18-6-5-7-19-17(18)10-11-28(19)13-24(25,14-29)15-30/h5-9,12,29-30H,3-4,10-11,13-15,25H2,1-2H3 |
InChI Key |
KBLICPOFCCULHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCN(C4=CC=C3)CC(CO)(CO)N)OCC |
Origin of Product |
United States |
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